molecular formula C20H19N5OS B11048681 6-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11048681
M. Wt: 377.5 g/mol
InChI Key: PCKKCOVPUKXBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a unique combination of chromen, pyridinyl, triazolo, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Chromen Moiety: The chromen ring can be synthesized via a cyclization reaction involving a suitable precursor such as 2,2-dimethylchromanone.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction.

    Construction of the Triazolo-Thiadiazole Core: This step involves the formation of the triazolo[3,4-b][1,3,4]thiadiazole ring system, typically through a cyclization reaction involving hydrazine derivatives and thiocarbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazolo-thiadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the triazolo-thiadiazole ring.

    Substitution: Functionalized derivatives with new substituents on the pyridinyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its triazolo-thiadiazole core is known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, research focuses on the compound’s potential therapeutic applications. Studies have shown that derivatives of this compound can act as enzyme inhibitors, receptor modulators, and anti-inflammatory agents.

Industry

Industrially, the compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which 6-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects is complex and involves multiple molecular targets and pathways. The triazolo-thiadiazole core can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, solubility, and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

6-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H19N5OS/c1-20(2)8-5-15-11-13(3-4-16(15)26-20)12-17-24-25-18(22-23-19(25)27-17)14-6-9-21-10-7-14/h3-4,6-7,9-11H,5,8,12H2,1-2H3

InChI Key

PCKKCOVPUKXBQB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC3=NN4C(=NN=C4S3)C5=CC=NC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.